molecular formula C18H20N2O2S2 B12522536 1-[(Piperidin-4-yl)methyl]-3-(thiophene-2-sulfonyl)-1H-indole CAS No. 651335-40-9

1-[(Piperidin-4-yl)methyl]-3-(thiophene-2-sulfonyl)-1H-indole

Cat. No.: B12522536
CAS No.: 651335-40-9
M. Wt: 360.5 g/mol
InChI Key: RLUSEFXYHSSCMM-UHFFFAOYSA-N
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Description

The compound 1-[(Piperidin-4-yl)methyl]-3-(thiophene-2-sulfonyl)-1H-indole features a 1H-indole scaffold substituted at the 1-position with a piperidin-4-ylmethyl group and at the 3-position with a thiophene-2-sulfonyl moiety. This structure combines the aromatic indole core with heterocyclic (piperidine) and sulfonamide functionalities, which are common in bioactive molecules targeting enzymes or receptors.

Synthesis: The compound can be synthesized via Pd-mediated cross-coupling reactions, as demonstrated in analogous protocols . For example, thiophene-2-sulfonamide derivatives are reacted with indole precursors under nitrogen atmosphere using Pd₂(dba)₃ as a catalyst, yielding sulfonamide-linked indoles in moderate-to-good yields (e.g., 67% for structurally related compounds) .

Properties

CAS No.

651335-40-9

Molecular Formula

C18H20N2O2S2

Molecular Weight

360.5 g/mol

IUPAC Name

1-(piperidin-4-ylmethyl)-3-thiophen-2-ylsulfonylindole

InChI

InChI=1S/C18H20N2O2S2/c21-24(22,18-6-3-11-23-18)17-13-20(12-14-7-9-19-10-8-14)16-5-2-1-4-15(16)17/h1-6,11,13-14,19H,7-10,12H2

InChI Key

RLUSEFXYHSSCMM-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1CN2C=C(C3=CC=CC=C32)S(=O)(=O)C4=CC=CS4

Origin of Product

United States

Preparation Methods

Table 1: Key Physicochemical Properties

Property Value Reference
Molecular Formula C18H20N2O2S2
Molecular Weight 360.5 g/mol
CAS Number 651335-40-9
LogP (predicted) 2.15 (similar compound)
Hydrogen Bond Acceptors 7 (similar compound)
Polar Surface Area ~50 Ų (estimated)

The synthesis of 1-[(Piperidin-4-yl)methyl]-3-(thiophene-2-sulfonyl)-1H-indole requires careful consideration of the order of functional group introduction. Based on the structure, several retrosynthetic disconnections can be envisioned:

  • Disconnection at the N1-piperidin-4-ylmethyl bond, suggesting an N-alkylation strategy
  • Disconnection at the C3-thiophene sulfonyl bond, suggesting a selective sulfonylation approach
  • Construction of both functionalities from simpler precursors in a convergent manner

Each approach presents distinct advantages and challenges that must be evaluated in terms of regioselectivity, functional group compatibility, and overall synthetic efficiency.

Method 1: Sequential Functionalization of Indole

This approach involves the sequential functionalization of indole, first introducing the thiophene-2-sulfonyl group at C3, followed by N-alkylation with an appropriate piperidin-4-ylmethyl electrophile.

C3-Sulfonylation of Indole

The selective introduction of the thiophene-2-sulfonyl group at the C3 position of indole can be achieved through directed metalation followed by electrophilic quenching with thiophene-2-sulfonyl chloride.

Reagents:

  • Indole
  • n-Butyllithium or lithium diisopropylamide (LDA)
  • Thiophene-2-sulfonyl chloride (CAS: 16629-19-9)
  • Anhydrous THF

Procedure:

  • Under inert atmosphere, dissolve indole in anhydrous THF and cool to -78°C
  • Add n-butyllithium or LDA dropwise and stir for 1 hour at -78°C to generate the C3-lithiated species
  • Add thiophene-2-sulfonyl chloride solution in THF dropwise
  • Allow the reaction to warm to room temperature over 3-4 hours
  • Quench with saturated ammonium chloride solution
  • Extract with ethyl acetate, dry over MgSO4, and concentrate
  • Purify by column chromatography to obtain 3-(thiophene-2-sulfonyl)-1H-indole

Similar sulfonylation reactions have been documented for the synthesis of N-phenyl-1-(phenylsulfonyl)-1H-1,2,4-triazol-3-amine derivatives, which suggest that the sulfonyl chloride approach is viable for creating sulfonyl linkages in heterocyclic systems.

N-Alkylation with Protected Piperidin-4-ylmethyl Electrophile

The N-alkylation of 3-(thiophene-2-sulfonyl)-1H-indole requires a suitably protected piperidin-4-ylmethyl electrophile.

Reagents:

  • 3-(Thiophene-2-sulfonyl)-1H-indole (from previous step)
  • N-Boc-4-(hydroxymethyl)piperidine
  • Methanesulfonyl chloride or p-toluenesulfonyl chloride
  • Sodium hydride
  • DMF
  • Triethylamine
  • Dichloromethane

Procedure:

  • Convert N-Boc-4-(hydroxymethyl)piperidine to the corresponding mesylate or tosylate:
    • Dissolve N-Boc-4-(hydroxymethyl)piperidine in dichloromethane
    • Add triethylamine and cool to 0°C
    • Add methanesulfonyl chloride dropwise and stir for 2 hours
    • Work up and isolate the mesylate
  • Perform N-alkylation:
    • Dissolve 3-(thiophene-2-sulfonyl)-1H-indole in DMF
    • Add sodium hydride (60% dispersion in mineral oil) at 0°C
    • Stir for 30 minutes to form the sodium salt
    • Add the piperidin-4-ylmethyl mesylate and stir at room temperature for 12-24 hours
    • Quench carefully with water and extract with ethyl acetate
    • Purify by column chromatography

Deprotection of the Piperidine Nitrogen

The final step involves removal of the Boc protecting group to liberate the piperidine nitrogen.

Reagents:

  • N-Boc protected intermediate from previous step
  • Trifluoroacetic acid (TFA)
  • Dichloromethane

Procedure:

  • Dissolve the protected intermediate in dichloromethane
  • Add TFA (4-5 equivalents) and stir at room temperature for 2-3 hours
  • Concentrate the solution and dissolve in ethyl acetate
  • Wash with saturated sodium bicarbonate solution
  • Dry over MgSO4, filter, and concentrate
  • Purify by recrystallization or column chromatography to obtain 1-[(Piperidin-4-yl)methyl]-3-(thiophene-2-sulfonyl)-1H-indole

Similar Boc deprotection conditions have been successfully applied in the synthesis of analogous piperidin-4-ylmethyl compounds with reported yields of approximately 90%.

Method 2: Synthesis via 3-(Piperidin-4-ylmethyl)-1H-indole Intermediate

This approach utilizes 3-(piperidin-4-ylmethyl)-1H-indole as a key intermediate, which is subsequently functionalized at the 3-position with the thiophene-2-sulfonyl group.

Preparation of 3-(Piperidin-4-ylmethyl)-1H-indole

The synthesis of 3-(piperidin-4-ylmethyl)-1H-indole can be achieved through the hydrogenation of 3-(pyridin-4-ylmethyl)-1H-indole as documented in the literature.

Reagents:

  • 3-(Pyridin-4-ylmethyl)-1H-indole
  • Platinum(IV) oxide
  • Acetic acid
  • Hydrogen gas

Procedure:

  • Combine 3-(pyridin-4-ylmethyl)-1H-indole and acetic acid with platinum(IV) oxide in a pressure vessel
  • Stir under hydrogen pressure (30 psi) at ambient temperature for 2 hours
  • Filter to remove the catalyst and concentrate the filtrate under reduced pressure
  • Dissolve the residue in ethyl acetate and wash with saturated Na₂CO₃ solution
  • Add a small amount of methanol to form a clear solution if turbidity appears
  • Wash the organic layer with 2N aqueous NaOH and brine
  • Dry over MgSO₄, filter, and concentrate
  • Triturate the resulting solid with diethyl ether and dry to obtain 3-(piperidin-4-ylmethyl)-1H-indole

This procedure has been reported to yield 73% of the desired intermediate.

Protection of the Piperidine Nitrogen

Before introducing the thiophene-2-sulfonyl group, it's advisable to protect the piperidine nitrogen to prevent side reactions.

Reagents:

  • 3-(Piperidin-4-ylmethyl)-1H-indole
  • Di-tert-butyl dicarbonate (Boc₂O)
  • 1,4-Dioxane/water (1:1)
  • Sodium hydroxide

Procedure:

  • Dissolve 3-(piperidin-4-ylmethyl)-1H-indole in 1,4-dioxane
  • Add aqueous NaOH solution (1.0 M)
  • Add a solution of Boc₂O in 1,4-dioxane dropwise
  • Stir at ambient temperature for 16 hours
  • Separate the organic phase, wash with water and brine
  • Dry over MgSO₄, filter, and concentrate
  • Purify by flash column chromatography to obtain tert-butyl 4-((1H-indol-3-yl)methyl)piperidine-1-carboxylate

This protection step has been reported to proceed with a yield of 90%.

Direct C3-Functionalization with Thiophene-2-sulfonyl Group

The introduction of the thiophene-2-sulfonyl group at the C3 position requires specialized conditions due to the presence of the existing substituent.

Reagents:

  • Protected 3-(piperidin-4-ylmethyl)-1H-indole from previous step
  • Thiophene-2-sulfonyl chloride
  • Base (such as sodium hydride or n-butyllithium)
  • THF or DMF

Procedure:
This step would require development based on similar thiophene sulfonylation reactions documented in the literature. A potential approach could involve:

  • Lithiation of the indole at the C2 position
  • Transmetallation to generate a more stable organometallic species
  • Reaction with thiophene-2-sulfonyl chloride
  • Rearrangement to the C3 position

Alternatively, a direct sulfonylation approach using transition metal catalysis could be explored, building on nickel-catalyzed transformations similar to those reported for other sulfonamide formations.

N-Alkylation of Indole

The final step would involve N-alkylation of the indole nitrogen.

Reagents:

  • C3-sulfonylated intermediate from previous step
  • Alkylating agent (e.g., formaldehyde with NaBH₃CN, or an appropriate alkyl halide)
  • Base
  • DMF or acetonitrile

Procedure:
This would follow standard N-alkylation protocols, with specific conditions requiring optimization for this substrate.

Deprotection of Piperidine Nitrogen

As in Method 1, the final step would involve removal of the Boc protecting group using TFA in dichloromethane.

Method 3: Convergent Synthesis Approach

This approach involves parallel preparation of key fragments followed by convergent assembly.

Preparation of 1H-Indole-3-sulfonyl Intermediate

Reagents:

  • Indole
  • Chlorosulfonyl reagents
  • Appropriate bases
  • Anhydrous solvents

Procedure:
This would involve careful optimization of reaction conditions to achieve the desired regioselectivity.

Preparation of Piperidin-4-ylmethyl Electrophile

Similar to the procedure described in Method 1, section 3.2.

Fragment Coupling and Deprotection

This would combine the key fragments prepared in sections 5.1 and 5.2, followed by deprotection as needed.

Comparison of Synthetic Methods

Table 2: Comparative Analysis of Synthetic Approaches

Parameter Method 1: Sequential Functionalization Method 2: Via Key Intermediate Method 3: Convergent Synthesis
Number of Steps 3-4 4-5 3-4 (parallel)
Key Intermediate 3-(thiophene-2-sulfonyl)-1H-indole 3-(piperidin-4-ylmethyl)-1H-indole Multiple fragments
Documented Precedent Partial Significant for key intermediate Limited
Regioselectivity Challenges Moderate High Moderate
Expected Overall Yield 30-40% 40-50% 30-45%
Scalability Moderate Good Potentially excellent
Resource Requirements Standard Hydrogenation equipment Parallel synthesis capabilities

Table 3: Optimization Parameters for Key Reactions

Reaction Critical Parameters Recommended Conditions Monitoring Method
C3-Sulfonylation Temperature, base strength, electrophile addition rate -78°C, slow addition, anhydrous conditions TLC, LCMS
N-Alkylation Base, solvent, reaction time NaH, DMF, 12-24 hours TLC, LCMS
Piperidine Hydrogenation Catalyst, H₂ pressure, reaction time PtO₂, 30 psi, 2 hours TLC, LCMS
Boc Protection Reagent ratio, reaction time 1.0 equiv Boc₂O, 16 hours TLC
Boc Deprotection TFA concentration, reaction time 25% TFA in DCM, 2-3 hours TLC, LCMS

Purification and Characterization

The purification of 1-[(Piperidin-4-yl)methyl]-3-(thiophene-2-sulfonyl)-1H-indole and its intermediates requires careful attention to maximize yields and purity.

Chromatographic Purification

Column chromatography using silica gel is the primary purification method for most intermediates, with optimized solvent systems based on the polarity of the target compounds. For the final product, gradient elution systems starting with less polar solvents (e.g., hexane/ethyl acetate) and gradually increasing polarity (e.g., dichloromethane/methanol) are typically effective.

Crystallization Techniques

Recrystallization from appropriate solvent systems can provide high-purity material, particularly for the final compound. Potential solvent systems include:

  • Ethyl acetate/hexane
  • Dichloromethane/diethyl ether
  • Methanol/water

Analytical Characterization

Comprehensive characterization of the final product should include:

  • NMR Spectroscopy (¹H, ¹³C, 2D experiments)

    • Expected key signals for 1-[(Piperidin-4-yl)methyl]-3-(thiophene-2-sulfonyl)-1H-indole include:
      • Thiophene protons (typically 7.0-8.0 ppm)
      • Indole C2-H (singlet, ~7.5-8.0 ppm)
      • Aromatic indole protons (7.0-8.0 ppm)
      • Methylene group connecting indole to piperidine (~4.0 ppm)
      • Piperidine protons (1.5-3.5 ppm)
  • Mass Spectrometry

    • HRMS expected [M+H]⁺: 361.1044
  • Infrared Spectroscopy

    • Characteristic absorptions for S=O stretching (1140-1350 cm⁻¹)
    • N-H stretching from piperidine (~3300 cm⁻¹)
  • HPLC Analysis

    • For purity determination using appropriate columns and solvent systems

Challenges and Considerations

Regioselectivity in Indole Functionalization

The regioselective functionalization of indole presents significant challenges, particularly when introducing the thiophene-2-sulfonyl group at the C3 position. Careful control of reaction conditions is essential to minimize side products and optimize yields.

Protection Strategy for Piperidine Nitrogen

The choice of protecting group for the piperidine nitrogen is critical. While Boc protection is commonly used due to its compatibility with various reaction conditions and ease of removal, alternative protecting groups may be considered based on specific synthetic requirements.

Purification Challenges

The purification of intermediates and the final product may present challenges due to similar polarities of potential side products. Development of optimized chromatographic methods and crystallization protocols is essential for obtaining high-purity material.

Chemical Reactions Analysis

Types of Reactions: 1-[(Piperidin-4-yl)methyl]-3-(thiophene-2-sulfonyl)-1H-indole can undergo various chemical reactions, including:

    Oxidation: The thiophene sulfonyl group can be oxidized under specific conditions.

    Reduction: The indole moiety can be reduced to form different derivatives.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or alkoxides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene sulfonyl group may yield sulfoxides or sulfones .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 1-[(Piperidin-4-yl)methyl]-3-(thiophene-2-sulfonyl)-1H-indole exhibit significant anticancer properties. For example, studies on related indole derivatives have demonstrated their ability to inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. The mechanism often involves the modulation of signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival and growth .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Thiophene derivatives are known for their effectiveness against various bacterial strains. Preliminary studies have shown that similar compounds can inhibit bacterial growth by interfering with cell wall synthesis or protein function . This application is particularly relevant in the context of rising antibiotic resistance.

Neurological Applications

Recent investigations into the central nervous system effects of related compounds indicate that 1-[(Piperidin-4-yl)methyl]-3-(thiophene-2-sulfonyl)-1H-indole may have neuroprotective properties. Compounds within this class have been evaluated for their ability to modulate neurotransmitter systems, potentially offering therapeutic avenues for conditions such as depression and anxiety .

Case Study 1: Anticancer Efficacy

In a study examining various indole derivatives, researchers found that specific modifications to the indole structure enhanced cytotoxicity against human cancer cell lines. The introduction of a thiophene sulfonyl group significantly increased the compound's potency, demonstrating an IC50 value in the nanomolar range against breast cancer cells .

Case Study 2: Antimicrobial Activity

A series of thiophene-based compounds were tested against Gram-positive and Gram-negative bacteria. Among these, one derivative exhibited promising results with minimum inhibitory concentrations (MIC) below 10 µg/mL, suggesting strong antibacterial activity that warrants further exploration for clinical applications .

Case Study 3: Neuropharmacological Effects

In behavioral assays involving rodent models, compounds similar to 1-[(Piperidin-4-yl)methyl]-3-(thiophene-2-sulfonyl)-1H-indole showed significant reductions in anxiety-like behaviors. These findings support the hypothesis that such compounds can influence serotonin and dopamine pathways, indicating potential use in treating mood disorders .

Mechanism of Action

The mechanism of action of 1-[(Piperidin-4-yl)methyl]-3-(thiophene-2-sulfonyl)-1H-indole involves its interaction with specific molecular targets and pathways. The piperidine ring and indole moiety may interact with enzymes or receptors, modulating their activity. The thiophene sulfonyl group may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structural Analogues

Sulfonamide-Modified Indoles

1-(Phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole ()
  • Structural Differences : Replaces thiophene-2-sulfonyl with phenylsulfonyl and piperidin-4-ylmethyl with piperazinyl.
  • Biological Activity : Exhibits BACE1 inhibitory activity (IC₅₀ = 19.66–21.88 mM) .
2-(Benzenesulfonylmethyl)-3-(4-methylpiperazin-1-ylmethyl)-1H-indole (Compound 4a, )
  • Structural Differences : Benzenesulfonylmethyl at position 2 and 4-methylpiperazinyl at position 3.
  • Key Insight : The absence of thiophene’s sulfur atom might reduce metabolic stability, while the methylpiperazine group increases hydrophilicity .

Piperidine/Piperazine-Modified Indoles

3-(Piperidin-4-yl)-1H-indole Derivatives ()
  • Structural Differences : Lacks the thiophene-2-sulfonyl group but retains the piperidin-4-yl moiety.
  • Pharmacological Relevance : Used in serotonin receptor (5-HT₁A) ligands. Replacing piperidin-4-yl with piperidin-3-yl alters pharmacophore geometry, affecting receptor binding .
1-(4-(2-(4-(5-Methoxy-1H-indol-3-yl)piperidin-1-yl)ethyl)piperidin-4-yl)-1H-indole ()
  • Structural Differences : Contains a bis-piperidine scaffold and methoxyindole substituents.
  • Key Insight : Extended piperidine chains may improve CNS penetration but increase molecular weight (affecting logP) .

Thiophene-Sulfonamide Derivatives

N-(1-Allyl-5-substituted-1H-indol-2-yl)-N-(2-iodo-4-substitutedphenyl)thiophene-2-sulfonamide ()
  • Synthesis : Prepared via Pd-mediated allylation and sulfonylation, similar to the target compound.

Enzyme Inhibition

  • BACE1 Inhibition : Thiophene-sulfonyl indoles (e.g., target compound) may exhibit enhanced inhibition compared to phenylsulfonyl analogues due to stronger electron-withdrawing effects, improving interactions with the catalytic site .
  • Kinase Modulation : Piperidine-linked indoles (e.g., compound 16 in ) show selectivity for CK2 kinase, suggesting the target compound’s piperidinyl group could enable similar targeting .

Physicochemical Properties

  • Solubility : The basic piperidine nitrogen enhances water solubility, while the thiophene-sulfonyl group may reduce logP (improving bioavailability) compared to benzyl or phenylsulfonyl derivatives .
  • Metabolic Stability : Thiophene’s sulfur atom may increase susceptibility to oxidative metabolism compared to benzene rings .

Biological Activity

1-[(Piperidin-4-yl)methyl]-3-(thiophene-2-sulfonyl)-1H-indole is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and enzyme inhibition. This article reviews the current knowledge regarding its biological activity, including in vitro studies, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a piperidine ring, a thiophene sulfonyl group, and an indole moiety, which are known for their diverse biological activities. The structural formula can be represented as follows:

C14H16N2O2S\text{C}_{14}\text{H}_{16}\text{N}_{2}\text{O}_{2}\text{S}

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit promising antimicrobial properties. The minimum inhibitory concentration (MIC) values for various bacterial strains have been evaluated, showing significant activity against pathogens such as Staphylococcus aureus and Escherichia coli. For instance, some derivatives showed MIC values as low as 0.22 to 0.25 μg/mL against these bacteria, indicating strong bactericidal effects .

Table 1: Antimicrobial Activity of Derivatives

CompoundBacterial StrainMIC (μg/mL)
7bStaphylococcus aureus0.22
7bEscherichia coli0.25
4aSalmonella typhi0.50
5aBacillus subtilis0.30

Enzyme Inhibition

The compound has also been investigated for its enzyme inhibitory properties. Notably, it has shown strong inhibitory effects on acetylcholinesterase (AChE) and urease. The IC50 values for these activities indicate its potential as a therapeutic agent in treating conditions related to enzyme dysfunction.

Table 2: Enzyme Inhibition Data

EnzymeIC50 (μM)
Acetylcholinesterase (AChE)2.14 ± 0.003
Urease0.63 ± 0.001

These values suggest that the compound could serve as a lead for developing new inhibitors for these enzymes, which are crucial in various physiological processes and disease states .

Structure-Activity Relationship (SAR)

The biological activity of the compound is influenced by the structural components of its molecule. The presence of the piperidine ring is associated with various pharmacological effects, including analgesic and anti-inflammatory properties . Modifications in the thiophene sulfonyl group have been shown to enhance antimicrobial efficacy. Studies indicate that hydrophobic interactions at specific positions increase the binding affinity to target enzymes and receptors, thereby improving biological activity .

Case Studies

Several case studies have highlighted the therapeutic potential of similar compounds bearing piperidine and thiophene moieties:

  • Antimicrobial Efficacy : A study evaluating a series of piperidine derivatives found that compounds with thiophene sulfonyl groups exhibited enhanced antibacterial activity compared to their non-sulfonyl counterparts.
  • Enzyme Inhibition : Research on related indole derivatives indicated that modifications in the piperidine structure could significantly affect AChE inhibition, suggesting a pathway for developing more effective inhibitors.

Q & A

Basic: What are the common synthetic routes for 1-[(Piperidin-4-yl)methyl]-3-(thiophene-2-sulfonyl)-1H-indole?

Answer:
The synthesis typically involves multi-step reactions:

  • Step 1 : Functionalization of the indole core at the 3-position with a thiophene sulfonyl group via sulfonylation using thiophene-2-sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .
  • Step 2 : Introduction of the piperidin-4-ylmethyl group at the 1-position. This is achieved through alkylation using 4-(chloromethyl)piperidine or reductive amination with piperidin-4-ylmethanamine and a suitable aldehyde .
  • Purification : Column chromatography (e.g., silica gel, mobile phase methanol/dichloromethane) or recrystallization is used to isolate the final compound.

Variations in reagents (e.g., choice of base, solvent) may arise depending on steric or electronic effects of substituents .

Basic: How is the compound characterized post-synthesis?

Answer:
Characterization employs:

  • ¹H/¹³C NMR : To confirm substitution patterns. For example, the thiophene sulfonyl group exhibits distinct deshielded aromatic protons (δ 7.5–8.5 ppm), while piperidine protons appear as multiplet signals (δ 1.5–3.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • Elemental Analysis : Validates purity (>95%) by matching calculated and observed C, H, N, S percentages .

Basic: What safety precautions are recommended when handling this compound?

Answer:
While specific toxicity data are limited, general precautions for piperidine and sulfonamide derivatives include:

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of dust/aerosols.
  • First Aid : For skin contact, wash with soap/water; for eye exposure, rinse with water for 15 minutes and seek medical attention .

Advanced: How can structural modifications (e.g., altering the sulfonyl group) impact biological activity?

Answer:

  • Sulfonyl Group Replacement : Substituting thiophene-2-sulfonyl with aryl/heteroaryl sulfonyl groups (e.g., phenyl, pyridyl) can modulate receptor affinity. For instance, bulkier groups may enhance selectivity for opioid receptor subtypes .
  • Piperidine Methylation : N-Methylation of the piperidine ring reduces basicity, potentially altering blood-brain barrier permeability and CNS activity .
    Methodology :
  • Docking Studies : Use software like AutoDock to predict binding interactions with target receptors (e.g., opioid receptor-like 1) .
  • SAR Analysis : Synthesize analogs and compare IC₅₀ values in receptor-binding assays .

Advanced: What analytical methods resolve contradictions in purity or structural elucidation?

Answer:

  • HPLC-PDA : Reverse-phase HPLC with photodiode array detection (e.g., C18 column, acetonitrile/water gradient) identifies impurities. Adjust mobile phase pH (e.g., 4.6 with sodium acetate buffer) to improve resolution .
  • X-ray Crystallography : Resolves ambiguous NMR signals by providing 3D structural confirmation, especially for regiochemical uncertainties .
  • DSC/TGA : Differential scanning calorimetry and thermogravimetric analysis assess thermal stability and polymorphic forms .

Advanced: How does the piperidine-thiophene sulfonyl moiety influence receptor binding?

Answer:

  • Piperidine Role : The basic nitrogen in piperidine forms hydrogen bonds with aspartate residues in opioid receptors, critical for agonist activity .
  • Thiophene Sulfonyl Role : The sulfonyl group stabilizes the ligand-receptor complex via hydrophobic interactions with aromatic pockets, while the thiophene ring contributes to π-π stacking .
    Experimental Validation :
  • Competitive Binding Assays : Use radiolabeled ligands (e.g., [³H]-DAMGO) to measure displacement in receptor-rich membranes .
  • Mutagenesis Studies : Replace key receptor residues (e.g., Tyr148) to confirm interaction sites .

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